molecular formula C44H58N2P2 B13733331 (S)-2,2'-Bis(dicyclohexylphosphinoamino)-1,1'-binaphthyl CAS No. 444311-01-7

(S)-2,2'-Bis(dicyclohexylphosphinoamino)-1,1'-binaphthyl

Cat. No.: B13733331
CAS No.: 444311-01-7
M. Wt: 676.9 g/mol
InChI Key: FXKTWPBSTFVIHS-UHFFFAOYSA-N
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Description

(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl typically involves the following steps:

    Starting Materials: The synthesis begins with (S)-1,1’-binaphthyl-2,2’-diamine.

    Phosphination: The diamine is reacted with dicyclohexylphosphine chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired chiral ligand.

Industrial Production Methods

In an industrial setting, the production of (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to regenerate the phosphine ligands.

    Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenated reagents and are carried out under inert conditions to prevent unwanted side reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphine ligands.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The ligand is utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism by which (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl exerts its effects involves the coordination of the phosphine ligands to metal centers. This coordination induces a chiral environment, which influences the stereochemistry of the reaction products. The molecular targets include transition metal complexes, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand with similar applications but different steric and electronic properties.

Uniqueness

(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl is unique due to its high enantioselectivity and the ability to induce chirality in a wide range of reactions. Its bulky dicyclohexyl groups provide steric hindrance, which enhances its selectivity compared to other ligands like BINAP.

Properties

CAS No.

444311-01-7

Molecular Formula

C44H58N2P2

Molecular Weight

676.9 g/mol

IUPAC Name

N-dicyclohexylphosphanyl-1-[2-(dicyclohexylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine

InChI

InChI=1S/C44H58N2P2/c1-5-19-35(20-6-1)47(36-21-7-2-8-22-36)45-41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46-48(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h13-18,27-32,35-38,45-46H,1-12,19-26H2

InChI Key

FXKTWPBSTFVIHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)NC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)NP(C7CCCCC7)C8CCCCC8

Origin of Product

United States

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